3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
5-cyclobutyl-2-ethyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-11-9(12)6-8(10-11)7-4-3-5-7/h6-7,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWTTXCNZWEWFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(N1)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the biomolecules. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of certain genes, leading to changes in protein synthesis and cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in alterations in cellular function and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in cellular energy production and overall metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can impact its overall effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall impact on cellular processes.
Biological Activity
3-Cyclobutyl-1-ethyl-1H-pyrazol-5-ol is a compound within the pyrazole family that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a unique cyclobutyl group and an ethyl substituent attached to the pyrazole ring. The molecular formula is , with a molecular weight of 153.20 g/mol. The structural characteristics contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may exert its effects by modulating enzyme activity or altering signal transduction pathways. Specific interactions with molecular targets have not been fully elucidated but are under investigation in various studies .
Biological Activities
Research has indicated that this compound exhibits several promising biological activities:
Antimicrobial Activity
The compound has been explored for its potential antimicrobial properties. Studies suggest that pyrazole derivatives can inhibit the growth of various bacterial strains, including E. coli and S. aureus, making them candidates for further development as antimicrobial agents .
Anticancer Potential
There is evidence supporting the anticancer properties of pyrazole derivatives, including this compound. For instance, similar compounds have shown efficacy in inhibiting lactate dehydrogenase (LDH) in cancer cell lines, which is crucial for cancer metabolism . The inhibition of LDH can lead to reduced cell proliferation in highly glycolytic tumors such as pancreatic cancer.
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. Research indicates that modifications in the pyrazole structure can enhance these effects, suggesting that this compound may also possess similar capabilities .
Comparative Biological Activity
To contextualize the biological activity of this compound, a comparison with other related compounds is useful:
| Compound Name | Structure Characteristics | Biological Activity | Unique Features |
|---|---|---|---|
| 3-Methyl-1H-pyrazole | Methyl group instead of cyclobutyl | Antimicrobial | Simpler structure, less steric hindrance |
| 4-Methylthio-3-cyclopropyl-pyrazole | Contains a methylthio group | Anti-inflammatory | Additional functional group enhances activity |
| 3-Cyclobutyl-1H-pyrazole | Cyclobutyl instead of cyclopropyl | Anticancer | Different ring size affects reactivity |
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Inhibition of LDH : A study showed that pyrazole-based compounds inhibited LDH in pancreatic cancer cell lines, demonstrating sub-micromolar suppression of cellular lactate output and inhibition of cell growth .
- Antimicrobial Screening : Research on novel pyrazole derivatives indicated significant antimicrobial activity against both gram-positive and gram-negative bacteria, highlighting the potential for developing new antibiotics from this class of compounds .
- Anti-inflammatory Testing : Pyrazole derivatives have been tested in animal models for their anti-inflammatory effects, showing comparable efficacy to established anti-inflammatory drugs .
Scientific Research Applications
Medicinal Chemistry
3-Cyclobutyl-1-ethyl-1H-pyrazol-5-ol has shown promise in medicinal chemistry, particularly in the following areas:
- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacteria, including Staphylococcus aureus and Escherichia coli. These findings suggest potential applications for 3-cyclobutyl derivatives in treating infections .
- Anti-inflammatory Effects : Studies have highlighted the anti-inflammatory potential of pyrazole compounds. In vivo models have shown that these compounds can reduce inflammation and pain, indicating their possible use in developing anti-inflammatory medications .
- Antioxidant Properties : The antioxidant activity of pyrazole derivatives has been evaluated through radical scavenging assays. Such compounds may offer protective effects against oxidative stress, which is implicated in various diseases .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For example, pyrazole derivatives have shown cytotoxic effects in cancer cell lines such as A549 (lung cancer) and RKO (colorectal cancer) .
Material Science
In addition to its biological applications, this compound can serve as a building block for synthesizing new materials. Its structural features allow it to participate in various chemical reactions, making it valuable for developing novel polymers and composites.
Study on Antimicrobial Properties
A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including those structurally similar to this compound. The results showed that these compounds exhibited moderate to high activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging around 250 μg/mL .
In Vivo Anti-inflammatory Studies
In animal models, pyrazole derivatives demonstrated significant reductions in inflammation markers compared to control groups. These findings support the potential therapeutic role of 3-cyclobutyl derivatives in managing inflammatory conditions .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the pyrazole ring through hydrazine reactions.
- Introduction of the cyclobutyl and ethyl groups via coupling reactions.
Characterization methods such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
Table 1: Structural and Functional Comparisons of Selected Pyrazole Derivatives
Key Observations:
- The cyclobutyl group in both compounds imposes ring strain, which may enhance reactivity compared to the planar phenyl group in .
- Hydrogen Bonding: The hydroxyl group in this compound facilitates strong hydrogen bonds, critical for crystal packing and solubility. In contrast, the ketone in engages in dipole-dipole interactions, evidenced by its IR signature (C=O at 1640 cm⁻¹), while the amino group in participates in weaker H-bonds .
- Solubility and Lipophilicity : The ethyl and cyclobutyl groups in the target compound likely enhance lipophilicity compared to the phenyl analog , which may exhibit lower solubility in polar solvents due to aromatic stacking.
Crystallographic and Hydrogen Bonding Analysis
- Crystal Packing: The hydroxyl group in this compound likely forms O–H···N or O–H···O bonds, as seen in Etter’s graph-set analysis . This contrasts with the carbonyl-driven packing in and the amino group’s H-bonding in .
Preparation Methods
General Synthetic Strategy for Pyrazol-5-ol Derivatives
The typical synthetic approach to pyrazol-5-ol compounds involves:
- Condensation of a β-ketoester or β-diketone with a hydrazine derivative : This step forms the pyrazole ring through cyclization.
- Substitution at the N1 and C3 positions : Achieved by selecting appropriate starting materials or via subsequent alkylation or cycloalkylation reactions.
A representative example from related pyrazol-5-ol syntheses (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol) involves the reaction of an alkyl 4,4,4-trifluoroacetoacetate with methyl hydrazine salts in an acidic medium at elevated temperatures (25–100 °C) to afford the pyrazol-5-ol core. This method can be adapted for 3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol by using suitable cyclobutyl-substituted β-ketoesters or diketones and ethyl hydrazine derivatives.
Specific Preparation Method for this compound
While direct literature on the exact preparation of this compound is limited, analogous methods from pyrazole chemistry and cyclobutyl-substituted heterocycles provide a framework:
Step 1: Synthesis of cyclobutyl-substituted β-dicarbonyl precursor
The cyclobutyl group can be introduced via alkylation of a β-diketone or β-ketoester precursor using cyclobutyl halides under basic conditions (e.g., sodium hydride in DMF at 0 °C to room temperature).
Step 2: Condensation with ethyl hydrazine
The cyclobutyl-substituted β-dicarbonyl compound is then reacted with ethyl hydrazine or an ethyl hydrazine salt in an acidic or buffered medium (e.g., acetic acid/water mixture) at elevated temperature (around 80–85 °C) for 16–24 hours to form the pyrazol-5-ol ring with the ethyl substitution at N1.
Step 3: Purification
The reaction mixture is extracted with organic solvents such as ethyl acetate, washed with water and brine, and concentrated. The crude product is purified by recrystallization or chromatography to afford the target compound as a solid.
Reaction Conditions and Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Acetic acid / Water mixture | Common acidic medium for condensation |
| Temperature | 80–85 °C | Ensures cyclization and condensation |
| Reaction Time | 16–24 hours | Sufficient for complete conversion |
| Base for alkylation | Sodium hydride (NaH) | For alkylation of β-dicarbonyl precursor |
| Alkylation solvent | Dimethylformamide (DMF) | Polar aprotic solvent facilitating alkylation |
| Extraction solvent | Ethyl acetate | For isolation of product |
| Purification | Recrystallization or silica gel chromatography | To obtain pure compound |
Research Findings and Optimization Notes
- The acidic medium plays a crucial role in the condensation step, facilitating ring closure and protonation states favorable for pyrazole formation.
- Buffering agents such as sodium acetate or potassium acetate may be added to maintain pH between 2.5 and 8, improving yield and selectivity.
- The choice of hydrazine salt influences reaction rate and purity; ethyl hydrazine sulfate or hydrochloride salts are preferred for introducing the ethyl group at N1.
- Alkylation of the β-dicarbonyl precursor with cyclobutyl halides requires careful control of temperature and stoichiometry to avoid side reactions.
- Microwave-assisted Suzuki-Miyaura cross-coupling and other palladium-catalyzed methods have been reported for related heterocyclic substitutions but are less common for direct synthesis of pyrazol-5-ol cores.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation | β-diketone + cyclobutyl halide, NaH, DMF, 0 °C | Cyclobutyl-substituted β-diketone formed |
| 2 | Cyclocondensation | β-diketone + ethyl hydrazine salt, AcOH/H2O, 85 °C, 16–24 h | Pyrazol-5-ol ring with ethyl and cyclobutyl substituents |
| 3 | Extraction and Purification | Ethyl acetate extraction, washing, recrystallization | Pure this compound |
This synthesis approach is consistent with established pyrazol-5-ol preparation methods and adapted for the cyclobutyl and ethyl substituents. Optimization of reaction parameters such as solvent ratios, temperature, and reaction time is recommended to maximize yield and purity.
Q & A
Q. What are the common synthetic routes for preparing 3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol?
The synthesis typically involves multi-step processes, starting with nucleophilic substitution reactions. For example, pyrazole derivatives are often synthesized via reactions between halogenated precursors (e.g., 5-chloro-pyrazole intermediates) and cyclobutyl-containing nucleophiles under basic conditions. A base like K₂CO₃ is frequently employed to deprotonate phenolic or hydroxyl groups, facilitating substitution at the 5-position . Multi-step protocols may also include protection/deprotection strategies for functional groups to avoid side reactions .
Q. How is the structure of this compound characterized experimentally?
Structural elucidation combines X-ray crystallography (e.g., SHELX software for refinement ) with spectroscopic techniques:
- NMR : H and C NMR identify substituents and regiochemistry.
- IR Spectroscopy : Confirms hydroxyl (-OH) and pyrazole ring vibrations.
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and cyclobutyl ring conformation. For example, related pyrazole structures (e.g., 4-methyl-5-phenyl-1H-pyrazol-3-ol) have been solved with an orthorhombic crystal system and hydrogen-bonded networks .
Q. What role does hydrogen bonding play in the crystal packing of this compound?
Hydrogen bonding (e.g., O–H···N or O–H···O interactions) stabilizes the crystal lattice. Graph set analysis (Bernstein et al. ) can classify motifs like rings formed between pyrazole hydroxyl groups and neighboring molecules. Such interactions influence solubility, melting points, and stability, as seen in analogous structures like 3-ethyl-4-phenoxy-1H-pyrazol-5-ol .
Advanced Research Questions
Q. How can researchers address discrepancies in reaction yields during scale-up synthesis?
Contradictions in yields often arise from incomplete cyclobutyl group incorporation or side reactions (e.g., ethyl group migration). Mitigation strategies include:
- Optimizing catalysts : Adjusting K₂CO₃ concentration or switching to phase-transfer catalysts to enhance nucleophilic substitution efficiency .
- Controlling reaction kinetics : Slow addition of reagents to minimize exothermic side reactions.
- Monitoring intermediates : Using HPLC or in-situ IR to track cyclobutyl intermediate formation .
Q. What computational methods are suitable for refining the crystal structure and hydrogen-bonding networks?
- SHELXL : Refines X-ray data with constraints for cyclobutyl ring puckering and thermal displacement parameters .
- Molecular modeling software (e.g., Mercury, CrystalExplorer) : Visualizes hydrogen-bonding networks and calculates interaction energies using Etter’s graph set theory .
- DFT calculations : Predicts vibrational frequencies (IR) and stabilizes conformers of the cyclobutyl group .
Q. How does substituent regioselectivity impact the compound’s reactivity and bioactivity?
Regioselectivity at the pyrazole 3- and 5-positions is critical. For example:
- Electron-withdrawing groups (e.g., cyclobutyl at C3) increase acidity of the hydroxyl group, enhancing hydrogen-bonding potential.
- Ethyl group at N1 : Steric effects may hinder enzymatic binding in biological assays. Comparative studies with analogs (e.g., 3-methyl-5-(trifluoromethyl)-1H-pyrazole) reveal how substituent size and polarity modulate bioactivity .
Q. What strategies are used to evaluate the compound’s potential pharmacological activity?
- In vitro assays : Antimicrobial activity via minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains . Anticancer activity is assessed using MTT assays on cell lines (e.g., HeLa or MCF-7) .
- SAR studies : Modifying the cyclobutyl or ethyl groups to assess changes in potency. For instance, replacing cyclobutyl with phenyl reduces steric hindrance but may decrease solubility .
Q. How can researchers resolve contradictions in hydrogen-bonding patterns across polymorphs?
Polymorph-dependent hydrogen bonding is analyzed via:
- Variable-temperature XRD : Identifies thermal stability differences between polymorphs.
- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., O–H···N vs. C–H···π) in each form .
- Dynamic NMR : Detects conformational flexibility in the cyclobutyl ring, which may alter hydrogen-bond donor capacity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
